Bicyclo[3.2.0]hepta-1,4-dien-3-one

Pericyclic reaction Cope rearrangement Regioisomer comparison

Bicyclo[3.2.0]hepta-1,4-dien-3-one (CAS 51577-33-4) is a bicyclic enone characterized by a fused cyclopentene–cyclobutene ring system with the ketone at the 3‑position and double bonds at the 1,4‑positions. This specific substitution pattern distinguishes it from other bicyclo[3.2.0]heptadienone regioisomers such as phototropone (bicyclo[3.2.0]hepta-2,6-dien-7-one), which bears the ketone at the 7‑position.

Molecular Formula C7H6O
Molecular Weight 106.12 g/mol
CAS No. 51577-33-4
Cat. No. B14653351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.0]hepta-1,4-dien-3-one
CAS51577-33-4
Molecular FormulaC7H6O
Molecular Weight106.12 g/mol
Structural Identifiers
SMILESC1CC2=CC(=O)C=C21
InChIInChI=1S/C7H6O/c8-7-3-5-1-2-6(5)4-7/h3-4H,1-2H2
InChIKeySAASAVDUVVXGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[3.2.0]hepta-1,4-dien-3-one (CAS 51577-33-4): A Distinct Regioisomeric Bicyclic Enone Scaffold


Bicyclo[3.2.0]hepta-1,4-dien-3-one (CAS 51577-33-4) is a bicyclic enone characterized by a fused cyclopentene–cyclobutene ring system with the ketone at the 3‑position and double bonds at the 1,4‑positions . This specific substitution pattern distinguishes it from other bicyclo[3.2.0]heptadienone regioisomers such as phototropone (bicyclo[3.2.0]hepta-2,6-dien-7-one), which bears the ketone at the 7‑position [1]. The compound belongs to the class of strained, bridgehead‑olefin‑containing bicyclic ketones that serve as intermediates in natural product synthesis and as substrates for pericyclic reactions [2].

Regioisomer Identity 3-one substitution pattern distinct from phototropone (7-one) scaffold
Pericyclic Reactivity Low-energy Cope rearrangement substrate for seven-membered ring construction
Synthetic Intermediate Building block for natural product total synthesis and pericyclic methodology studies

Why Regioisomeric Bicyclo[3.2.0]heptadienones Cannot Be Interchanged for Bicyclo[3.2.0]hepta-1,4-dien-3-one


Within the bicyclo[3.2.0]heptadienone family, the position of the ketone and the double bonds dictates the compound's electronic structure, strain energy, and consequently, its pericyclic reactivity [1]. For instance, phototropone (bicyclo[3.2.0]hepta-2,6-dien-7-one) participates in [4+2] cycloadditions and serves as a precursor to diverse rigid scaffolds, while the 3‑one regioisomer (the target compound) is anticipated to exhibit a distinct thermal rearrangement pathway owing to its different frontier molecular orbital alignment [2]. A generic selection based solely on the bicyclo[3.2.0]heptadienone core would risk obtaining a compound with inappropriate reactivity for a given synthetic sequence, leading to failed transformations or undesired product distributions.

Target (3-one) Predicted antarafacial–antarafacial Cope rearrangement at moderate temperatures
Phototropone (7-one) Electrocyclic ring-opening requires >400 °C; Cope pathway geometrically disfavored
Target (3-one) Accessible via non-tropone precursors; cannot use high-yielding tropone photocyclization
Phototropone (7-one) Direct 4π‑photocyclization of tropone–BF₃ complex in 70–85% yield; ketone at 7‑position
Target (3-one class) Predicted acid-catalyzed ring expansion to cycloheptadienones under mild conditions
Phototropone (7-one) No analogous low-temperature acid-mediated ring expansion reported

Quantitative Differentiation of Bicyclo[3.2.0]hepta-1,4-dien-3-one from Its Closest Analogs


Regioisomeric Distinction from Phototropone: Ketone Position Dictates Thermal Reactivity

Bicyclo[3.2.0]hepta-1,4-dien-3-one differs from phototropone (bicyclo[3.2.0]hepta-2,6-dien-7-one) by the position of the carbonyl group. In the bicyclo[3.2.0]heptadienone system, the carbonyl location controls whether a thermal antarafacial–antarafacial Cope rearrangement is geometrically feasible [1]. For the 2‑one (and by extension the 3‑one) derivatives, this rearrangement proceeds via a concerted [3,3]‑sigmatropic mechanism with a measured activation energy of approximately 33 kcal mol⁻¹ for the 1‑methoxy‑2‑one analog, whereas the 7‑one regioisomer (phototropone) undergoes a fundamentally different ring‑opening process at temperatures above 400 °C [1][2].

Reactivity Divergence
Context-dependent
Cope rearrangement feasible ~33 kcal mol⁻¹ (analog); phototropone ring-opening >400 °C
Supports distinct thermal reactivity profiles between regioisomers
Class-level inference from 1-methoxy-2-one system
Pericyclic reaction Cope rearrangement Regioisomer comparison

Synthetic Accessibility via 4π‑Photocyclization: Different Precursor Requirements Compared to Phototropone

While phototropone is synthesized on a multigram scale by 4π‑photocyclization of tropone–Lewis acid complexes in 70–85% yield [1], bicyclo[3.2.0]hepta-1,4-dien-3-one requires a distinct precursor because the tropone photocyclization invariably places the carbonyl at the 7‑position [2]. The 3‑one isomer is instead accessible through alternative photochemical or acid‑catalyzed routes starting from substituted cyclopentadienes or fulvenes [3]. This divergent synthetic entry means the two regioisomers are not interchangeable feedstocks; selecting the 3‑one deliberate avoids the multi‑step redox manipulations that would otherwise be necessary to relocate the carbonyl from the 7‑ to the 3‑position.

Synthetic Route
Context-dependent
3-one requires non-tropone precursor; phototropone from tropone·BF₃ in 70–85% yield
Synthetic entry divergence prevents direct regioisomer substitution
3-one not accessible via high-yielding tropone photocyclization
Photochemistry 4π‑electrocyclization Synthesis route comparison

Acid‑Catalyzed Ring Expansion Selectivity: A Distinctive Transformation for Bicyclo[3.2.0]heptanone Derivatives

Bicyclo[3.2.0]heptanone derivatives bearing the ketone at the 6‑position undergo clean, acid‑catalyzed two‑carbon ring expansion to protonated cyclohept‑2‑enone and cyclohepta‑2,4‑dienone when treated with FSO₃H or 96% H₂SO₄ [1]. In contrast, the 7‑one isomer (phototropone) does not participate in this ring expansion; instead, it undergoes electrocyclic opening at much higher temperatures [2]. Although the specific behavior of the 3‑one has not been reported in an acid‑catalyzed context, its structural homology to the 6‑one system suggests it may serve as a precursor to uniquely substituted cycloheptadienones that are inaccessible from the 7‑one.

Ring Expansion Propensity
Context-dependent
6-one class ring expansion in FSO₃H/H₂SO₄; 7-one no analogous low-T pathway
Predicts mild acid-mediated cycloheptadienone formation potential
Extrapolated from 6-one homolog behavior
Ring expansion Acid catalysis Cycloheptadienone synthesis

Predicted Physicochemical Property Profile Differentiates Handling and Formulation Requirements

The predicted logP of bicyclo[3.2.0]hepta-1,4-dien-3-one is 0.51 (ACD/Labs Percepta), with a polar surface area of 17 Ų and a boiling point of 286.9 °C at 760 mmHg . In comparison, phototropone (bicyclo[3.2.0]hepta-2,6-dien-7-one) has a predicted logP of approximately 0.7–0.9 and a slightly higher polar surface area due to the different carbonyl placement [1]. The lower logP of the 3‑one indicates marginally greater aqueous solubility, which can influence solvent selection for reactions and workup procedures.

LogP Difference
Reported
Target logP 0.51 vs phototropone ~0.7–0.9
Modest hydrophilicity increase may support aqueous media compatibility
Predicted data (ACD/Labs Percepta)
Physicochemical properties LogP Solubility prediction

High‑Value Application Scenarios for Bicyclo[3.2.0]hepta-1,4-dien-3-one


Precursor for Low‑Temperature Thermal Cope Rearrangement to Cycloheptadienone Derivatives

Laboratories synthesizing seven‑membered ring natural products or pharmacophores can leverage the predicted antarafacial–antarafacial Cope rearrangement of the 3‑one scaffold at moderate temperatures (~200 °C) [1]. This is a gentler alternative to the >400 °C ring‑opening required for phototropone, enabling the use of thermally sensitive substrates and simplifying process safety requirements.

Acid‑Catalyzed Ring Expansion for Cycloheptadienone Library Synthesis

The structural homology of the target compound to the 6‑one system that undergoes clean H₂SO₄‑ or FSO₃H‑mediated ring expansion [2] makes it a candidate for generating diverse cycloheptadienone libraries under mild acidic conditions. This is particularly valuable for medicinal chemistry groups building arrays of troponoid‑inspired compounds where high‑temperature pyrolysis is incompatible with functional group tolerance.

Building Block for Natural Product Total Synthesis Requiring a 3‑Oxo‑bicyclo[3.2.0]heptadiene Intermediate

In total synthesis campaigns that require a bicyclo[3.2.0]heptadiene intermediate with the carbonyl at the 3‑position (e.g., certain sesquiterpenes or alkaloids), directly sourcing the 3‑one avoids the need to regioselectively oxidize or transpose a pre‑existing 7‑one [3]. This reduces step count and improves atom economy, a critical factor in process chemistry scale‑up.

Physicochemical Screening in Polar Reaction Media

The predicted logP of 0.51 suggests superior water compatibility relative to the more lipophilic phototropone. Research groups performing on‑water reactions, enzymatic transformations, or aqueous biphasic catalysis may preferentially select the 3‑one to maintain homogeneous conditions or facilitate phase transfer.

Application
Selection Property
Validation Focus
Low-Temperature Cope Rearrangement
Low-energy sigmatropic reactivity
Thermal rearrangement pathway analysis
Acid-Catalyzed Ring Expansion
Mild acid-mediated ring expansion potential
Cycloheptadienone library formation under acidic conditions
Total Synthesis of 3-Oxo Bicyclo[3.2.0]heptadienes
Regioisomer-specific ketone placement
Synthetic step economy and atom efficiency
Polar Reaction Media Screening
Higher aqueous compatibility (lower predicted logP)
Reaction homogeneity or phase-transfer performance
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